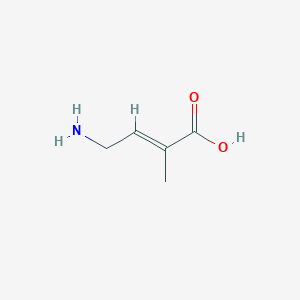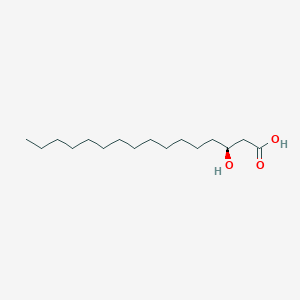
(S)-beta-hydroxypalmitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid. It is an enantiomer of a (R)-3-hydroxypalmitic acid.
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Pathways : (S)-beta-hydroxypalmitic acid is involved in metabolic pathways. Dhar et al. (2008) found that human liver microsomes convert 3-hydroxypalmitate, a related compound, to its ω-hydroxylated metabolites, indicating its role in liver metabolism (Dhar et al., 2008).
Cell Growth and Health : Kokotou et al. (2020) discovered that certain isomers of hydroxypalmitic acids exhibit growth inhibitory activities against human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. This highlights the potential therapeutic applications of these compounds in managing autoimmune diseases and cancer (Kokotou et al., 2020).
Antibacterial Properties : He et al. (2012) identified 3-hydroxypalmitic acid, a compound closely related to (S)-beta-hydroxypalmitic acid, as having moderate antibacterial activity against Bacillus cereus and Candida albicans. This finding opens potential applications in antimicrobial treatments (He et al., 2012).
Molecular Interactions and Self-Assembly : Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid, a structurally similar compound. Their findings suggest that these processes are important for understanding the behavior of hydroxy fatty acids in biological systems and could be relevant to the applications of (S)-beta-hydroxypalmitic acid in biomaterials (Heredia-Guerrero et al., 2009).
Mitochondrial Functions : Cecatto et al. (2018) demonstrated that 3-hydroxypalmitic acid can disrupt mitochondrial functions in heart and liver cells. This suggests a critical role of hydroxyl fatty acids in mitochondrial health and potential applications in understanding metabolic disorders (Cecatto et al., 2018).
Lipidomic Research : The discovery of new families of saturated hydroxy fatty acids, including hydroxypalmitic acids, in milk by Kokotou et al. (2020) indicates the importance of these compounds in lipidomic studies and their potential benefits in human health (Kokotou et al., 2020).
Propiedades
Nombre del producto |
(S)-beta-hydroxypalmitic acid |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
(3S)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
CBWALJHXHCJYTE-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@@H](CC(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



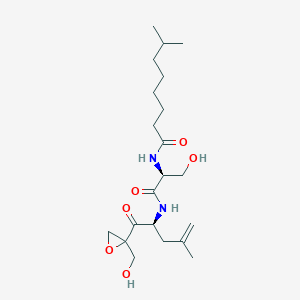
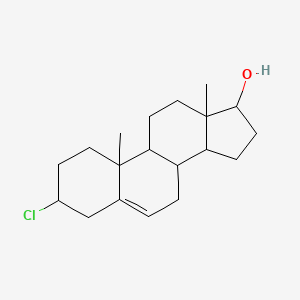
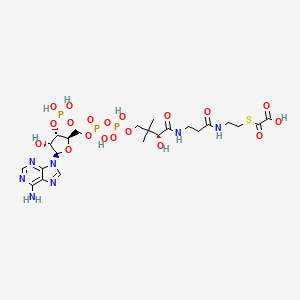
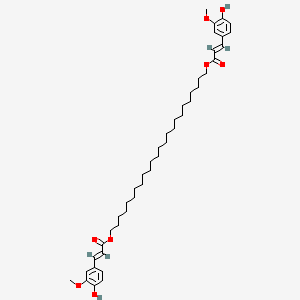
![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
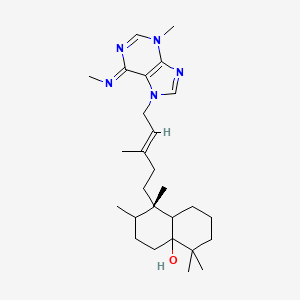
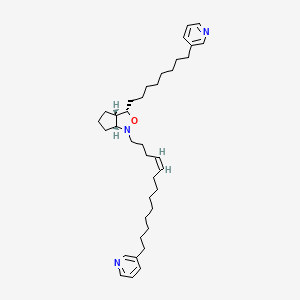
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
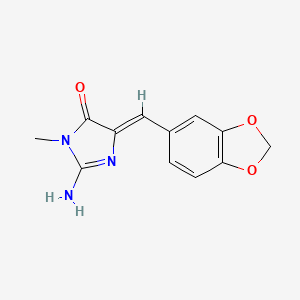
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
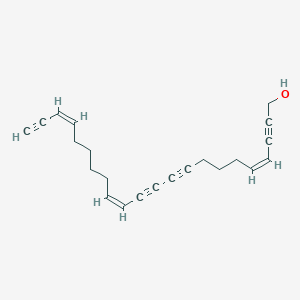
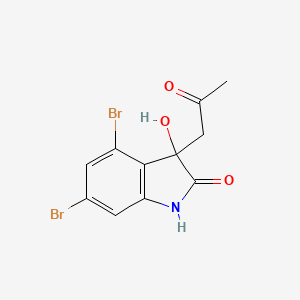
![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)
